molecular formula C18H16N2O3S B2681727 1-Benzyl-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea CAS No. 1797190-05-6

1-Benzyl-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea

Cat. No. B2681727
CAS RN: 1797190-05-6
M. Wt: 340.4
InChI Key: QCOBSNFYGQKTML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Benzyl-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea” is a complex organic compound. It contains several functional groups and heterocyclic components such as a benzyl group, a urea group, a furan ring, and a thiophene ring .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the benzyl group could be introduced via a Friedel-Crafts alkylation, while the urea group could be formed through a reaction with an isocyanate . The furan and thiophene rings could be formed through various methods, including cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and thiophene rings are five-membered heterocycles, with the furan containing an oxygen atom and the thiophene containing a sulfur atom .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the benzyl group could undergo electrophilic aromatic substitution, while the urea group could participate in condensation reactions .

Scientific Research Applications

Antibacterial Agents

1-Benzyl-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea: has shown potential as an antibacterial agent. The furan and thiophene moieties in its structure are known for their antimicrobial properties. These compounds can disrupt bacterial cell walls and inhibit essential bacterial enzymes, making them effective against both gram-positive and gram-negative bacteria . This application is particularly significant in the context of rising antibiotic resistance.

Anticancer Research

The compound’s unique structure allows it to interact with various biological targets, making it a candidate for anticancer research. The furan ring is known to enhance the cytotoxicity of compounds against cancer cells. Studies have shown that derivatives of furan can induce apoptosis in cancer cells by targeting specific pathways . This makes 1-Benzyl-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea a promising molecule for developing new cancer therapies.

Anti-inflammatory Agents

Research has indicated that furan derivatives possess significant anti-inflammatory properties1-Benzyl-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea can potentially inhibit the production of pro-inflammatory cytokines and reduce inflammation . This application is crucial for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Antioxidant Properties

The compound’s structure suggests it may have antioxidant properties, which are essential for protecting cells from oxidative stress. Oxidative stress is linked to various diseases, including neurodegenerative disorders and cardiovascular diseases. By scavenging free radicals, 1-Benzyl-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea can help in mitigating the damage caused by oxidative stress .

properties

IUPAC Name

1-benzyl-3-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c21-17(15-7-4-10-23-15)16-9-8-14(24-16)12-20-18(22)19-11-13-5-2-1-3-6-13/h1-10H,11-12H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOBSNFYGQKTML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)urea

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